4-(1-Benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
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Overview
Description
4-(1-Benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride is a complex organic compound that features a pyrrolidine ring fused with a benzothiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Benzothiophene Moiety: This can be achieved through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the benzothiophene intermediate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(1-Benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1-Benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Known for its biological activity and used in drug discovery.
Benzothiophene derivatives: Widely studied for their pharmacological properties.
Uniqueness
4-(1-Benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride is unique due to its combined structural features of both pyrrolidine and benzothiophene, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H16ClNO2S |
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Molecular Weight |
297.8 g/mol |
IUPAC Name |
4-(1-benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H15NO2S.ClH/c16-14(17)12-6-9(7-15-12)5-10-8-18-13-4-2-1-3-11(10)13;/h1-4,8-9,12,15H,5-7H2,(H,16,17);1H |
InChI Key |
FZZACLIVQLOEMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CSC3=CC=CC=C32.Cl |
Origin of Product |
United States |
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